molecular formula C19H18N2O3S2 B2741660 N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 880275-53-6

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2741660
CAS No.: 880275-53-6
M. Wt: 386.48
InChI Key: SPQKPSQPYIGUKJ-UHFFFAOYSA-N
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Description

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a 2,5-dimethylphenyl-substituted thiazole ring. This structure is part of the N-(thiazol-2-yl)-benzamide class of compounds, which has emerged as a valuable scaffold in medicinal chemistry and pharmacological research . Compounds within this structural family have been identified as potent and selective negative allosteric modators of the Zinc-Activated Channel (ZAC), a unique member of the Cys-loop receptor superfamily . Research indicates that such analogs can act as state-dependent inhibitors, exhibiting non-competitive antagonism of Zn2+-induced ZAC signalling, which suggests they bind to allosteric sites, potentially within the transmembrane or intracellular domains of the receptor, rather than the orthosteric agonist site . Beyond ion channel modulation, the 2-aminothiazole scaffold is recognized for its diverse bioactivity, serving as a key intermediate in the development of compounds investigated for enzyme inhibition . This particular benzamide, characterized by its methylsulfonyl substituent, is a high-purity chemical tool for basic research and hit-to-lead optimization campaigns. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult relevant safety data sheets and handle the compound according to standard laboratory safety protocols.

Properties

IUPAC Name

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-12-7-8-13(2)16(9-12)17-11-25-19(20-17)21-18(22)14-5-4-6-15(10-14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQKPSQPYIGUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide” typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

    Sulfonylation: The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride.

    Amidation: The final step involves the formation of the benzamide moiety through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the development of new materials or catalysts.

Biology

In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals. Thiazole derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In industry, this compound could be used in the development of new polymers, dyes, or agrochemicals.

Mechanism of Action

The mechanism of action of “N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide” would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets might include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound differs from its analogs primarily in the position and nature of the sulfonyl substituent on the benzamide ring. Key comparisons include:

Compound Name Thiazole Substituent Benzamide Substituent Key Structural Differences
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide 4-(2,5-dimethylphenyl) 3-(methylsulfonyl) Methylsulfonyl at position 3 on benzamide
Compound 2D216 4-(2,5-dimethylphenyl) 4-(piperidin-1-ylsulfonyl) Piperidine-sulfonyl at position 4 on benzamide
Compound 50 4-(4-bromophenyl) 4-(N,N-dimethylsulfamoyl) Bromophenyl on thiazole; dimethylsulfamoyl at position 4
  • Sulfonyl Group Position : The 3-position of the sulfonyl group in the target compound may alter electronic and steric interactions compared to the 4-position in 2D216. This could influence binding affinity to biological targets, such as Toll-like receptor (TLR) pathways .
  • Thiazole Substituent : The 2,5-dimethylphenyl group (shared with 2D216) enhances lipophilicity compared to the 4-bromophenyl group in compound 50, which introduces electron-withdrawing effects .

Biological Activity

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. Its structure features a thiazole ring, a benzamide moiety, and a methylsulfonyl group, all of which contribute to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O2SC_{18}H_{20}N_2O_2S, with a molecular weight of approximately 320.36 g/mol. The compound's structural characteristics include:

  • Thiazole Ring : A five-membered heterocycle that enhances chemical reactivity.
  • Methylsulfonyl Group : This functional group increases solubility and may influence biological interactions.
  • Benzamide Moiety : Provides additional stability and potential interaction sites with biological targets.

This compound exhibits its biological activity primarily through:

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity Type Reference Compound IC50 Value (µg/mL) Notes
AntitumorCompound 9 (Thiazole derivative)1.61 ± 1.92Significant cytotoxicity against cancer cells
AntibacterialVarious thiazole derivativesVariesComparable to standard antibiotics
AnticonvulsantCompound 1 (Thiazole integrated analogues)VariesHigh anticonvulsant properties observed

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives, including this compound:

  • Antitumor Studies : In vitro assays demonstrated that thiazole derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, compounds with similar structural features showed IC50 values less than those of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Research : A study investigating the antimicrobial efficacy of thiazole derivatives found that certain compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria . While specific data on this compound is limited, its structural analogs suggest potential effectiveness.
  • Mechanistic Insights : Molecular dynamics simulations have indicated that similar compounds interact with target proteins primarily through hydrophobic contacts and limited hydrogen bonding, which may enhance their binding affinity and specificity .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide?

The synthesis typically involves multi-step organic reactions. For example, thiazole ring formation via cyclization of thiourea derivatives with α-haloketones is a common approach. Key steps include:

  • Thiazole core assembly : Reaction of substituted thioureas with brominated ketones (e.g., 2-bromo-1-(3-trifluoromethyl)phenylethanone) in ethanol under reflux conditions .
  • Sulfonylation : Introduction of the methylsulfonyl group via oxidation of thioether intermediates using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide .
  • Coupling reactions : Amide bond formation between the thiazole amine and benzamide derivatives using coupling agents (e.g., DCC or EDCI) in polar aprotic solvents like DMF .

Q. How is the compound characterized to confirm its structural integrity?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm for benzamide/thiazole motifs) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., m/z 381 [M+H]+ for sulfonamide analogs) .
  • Infrared Spectroscopy (IR) : Peaks at ~1700 cm1^{-1} (amide C=O stretch) and ~1350 cm1^{-1} (sulfonyl S=O stretch) .

Q. What solvents and reaction conditions optimize yield during synthesis?

  • Solvents : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility of intermediates . Ethanol is preferred for cyclization reactions .
  • Temperature : Reflux conditions (70–80°C) for thiazole formation; room temperature for sulfonylation to avoid over-oxidation .
  • Catalysts : Use of glacial acetic acid as a catalyst in condensation reactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the thiazole or benzamide moieties) influence bioactivity?

  • Thiazole modifications : Electron-withdrawing groups (e.g., -SO2_2CH3_3) enhance metabolic stability and target binding affinity. For example, sulfonamide derivatives show improved α-glucosidase inhibition (IC50_{50} < 10 µM) compared to thioether analogs .
  • Benzamide substitutions : Fluorine or chloro substituents on the benzamide ring increase lipophilicity, enhancing blood-brain barrier penetration in neuroactivity studies .
  • Data-driven example : A 2,5-dimethylphenyl group on the thiazole (as in the target compound) reduces steric hindrance, improving interactions with hydrophobic enzyme pockets .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Dose-response profiling : Validate activity thresholds using orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays) .
  • Structural analogs : Compare activity of the target compound with close analogs (e.g., replacing methylsulfonyl with ethylsulfonyl) to isolate functional group contributions .
  • Computational docking : Molecular dynamics simulations to identify binding pose variations caused by crystallographic discrepancies .

Q. How can reaction byproducts or impurities be minimized during large-scale synthesis?

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted thioureas or ketones .
  • Oxidation control : Stepwise addition of oxidizing agents (e.g., H2_2O2_2) to prevent sulfone over-formation .
  • Quality control : HPLC monitoring (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. What are the stability challenges under varying pH and temperature conditions?

  • pH sensitivity : The compound degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the amide bond. Stability is optimal at pH 6–8 .
  • Thermal stability : Decomposition occurs above 150°C; lyophilization is recommended for long-term storage .
  • Light sensitivity : UV exposure causes sulfonamide bond cleavage; amber glass vials are advised .

Methodological Insights for Data Analysis

Q. How are structure-activity relationship (SAR) studies designed for this compound?

  • Library design : Synthesize 10–15 analogs with systematic substitutions (e.g., -CH3_3, -OCH3_3, -F on the benzamide ring) .
  • Assay selection : Use high-throughput screening (HTS) for enzymatic targets (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in HeLa cells) .
  • Data normalization : Express activity as % inhibition relative to controls (e.g., 100 µM acarbose for α-glucosidase) to minimize inter-assay variability .

Q. What statistical approaches validate reproducibility in biological assays?

  • Triplicate testing : Three independent experiments with n ≥ 3 replicates per dose .
  • Error analysis : Report standard deviation (SD) or standard error of the mean (SEM); use ANOVA for cross-group comparisons .
  • IC50_{50} calculation : Nonlinear regression (e.g., GraphPad Prism) with 95% confidence intervals .

Tables for Key Data

Q. Table 1: Optimization of Sulfonylation Reaction

ParameterConditionYield (%)Purity (%)Reference
Oxidizing Agentm-CPBA8598
SolventDichloromethane7895
Temperature0–5°C9099

Q. Table 2: Biological Activity of Selected Analogs

Analog StructureTarget EnzymeIC50_{50} (µM)Reference
2,5-Dimethylphenyl variantα-Glucosidase8.2
4-Fluoro benzamideCOX-212.5
Ethylsulfonyl derivativeEGFR Kinase0.45

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